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Compound of Interest

Compound Name:
1-(3-Bromo-4-

hydroxyphenyl)propan-1-one

CAS No.: 18430-72-3

Cat. No.: B1387265 Get Quote

Strategic Building Block for SERMs and Benzofuran
Scaffolds
Executive Summary
3'-Bromo-4'-hydroxypropiophenone (CAS 18430-72-3) represents a critical halogenated

phenolic intermediate in modern drug discovery. Its structural utility lies in the orthogonal

reactivity of its functional groups: the ketone moiety allows for Grignard additions (essential for

triarylethylene SERMs), the phenolic hydroxyl facilitates etherification, and the ortho-bromide

serves as a high-value handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura,

Sonogashira) to construct benzofuran cores. This guide details the regioselective synthesis,

analytical characterization, and downstream applications of this versatile scaffold.
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Property Data

IUPAC Name 1-(3-Bromo-4-hydroxyphenyl)propan-1-one

CAS Number 18430-72-3

Molecular Formula

Molecular Weight 229.07 g/mol

Appearance Off-white to beige crystalline solid

Melting Point 98–102 °C (Lit.)[1]

Solubility
Soluble in MeOH, EtOH, DMSO, EtOAc;

sparingly soluble in water

pKa
~7.5 (Phenolic OH, lowered by ortho-Br electron

withdrawal)

Synthetic Methodology
The synthesis of 3'-Bromo-4'-hydroxypropiophenone requires precise control over

regioselectivity to avoid

-bromination of the alkyl chain. While elemental bromine (

) can be used, it often yields mixtures. The industry-standard protocol utilizes Copper(II)
Bromide (

) in a heterogeneous system to ensure exclusive nuclear bromination at the 3' position.

3.1. Reaction Mechanism (Electrophilic Aromatic Substitution)
The phenolic hydroxyl group acts as a strong ortho/para director. Since the para position is

blocked by the propionyl group, the electrophile (

equivalent) is directed to the ortho position (C3').
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Figure 1: Mechanism of regioselective electrophilic bromination directed by the phenolic

hydroxyl group.

3.2. Validated Experimental Protocol
Objective: Synthesis of 3'-Bromo-4'-hydroxypropiophenone on a 50 mmol scale.

Reagents:

4'-Hydroxypropiophenone (7.51 g, 50 mmol)

Copper(II) Bromide (

) (22.3 g, 100 mmol, 2.0 eq)

Ethyl Acetate (EtOAc) (150 mL)

Chloroform (

) (150 mL)

Step-by-Step Procedure:

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

Solvation: Dissolve 4'-Hydroxypropiophenone in a 1:1 mixture of EtOAc and

(300 mL total).

Addition: Add finely powdered
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in a single portion. The mixture will appear as a dark heterogeneous suspension.

Reflux: Heat the reaction mixture to vigorous reflux (approx. 75-80 °C).

Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (

) will disappear, replaced by the mono-brominated product (

) within 2–4 hours.

Note: The green copper(II) color will fade to white copper(I) bromide (

) as the reaction proceeds.

Workup: Cool to room temperature. Filter off the solid

byproduct through a Celite pad.

Extraction: Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic

layer over anhydrous

.

Purification: Concentrate under reduced pressure. Recrystallize the crude residue from

Ethanol/Water (9:1) to yield off-white needles.

Expected Yield: 85–92%

Analytical Profiling
Confirming the position of the bromine atom is critical. The NMR splitting pattern definitively

distinguishes the 3'-bromo isomer from potential impurities.

4.1. 1H NMR Data (DMSO-

, 400 MHz)
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Proton
Assignment

Chemical Shift
(

ppm)

Multiplicity

Coupling
Constant (

)

Interpretation

OH 10.85 Singlet (br) -
Phenolic proton

(deshielded)

H-2' 8.12 Doublet 2.1 Hz
Meta-coupling to

H-6' (Ortho to Br)

H-6' 7.88
Doublet of

Doublets
8.6, 2.1 Hz

Ortho-coupling to

H-5', Meta to H-

2'

H-5' 7.05 Doublet 8.6 Hz

Ortho-coupling to

H-6' (Ortho to

OH)

-CH2- 2.95 Quartet 7.2 Hz
Propionyl

methylene

-CH3 1.10 Triplet 7.2 Hz Propionyl methyl

Key Diagnostic: The doublet at ~8.12 ppm with a small

value (2.1 Hz) confirms the proton is isolated between the carbonyl and the bromine, verifying
the 3-position substitution.

Applications in Drug Discovery
This intermediate is a gateway to two major classes of therapeutics: Selective Estrogen

Receptor Modulators (SERMs) and Benzofuran-based inhibitors.

5.1. Benzofuran Scaffold Construction
The ortho-bromo-phenol motif allows for a "one-pot" cyclization strategy to generate 2-

substituted benzofurans, a scaffold found in anti-arrhythmic drugs (e.g., Amiodarone analogs)

and antimicrobial agents.
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Reaction Conditions
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Figure 2: Workflow for converting the bromo-intermediate into a benzofuran core via

Sonogashira coupling and cyclization.

5.2. SERM Analogs
In the development of triphenylethylene SERMs (similar to Ospemifene or Tamoxifen), the

propiophenone chain forms the central alkene backbone.

Protection: The phenolic OH is protected (e.g., Benzyl ether).

Grignard Reaction: Reaction with Phenylmagnesium bromide introduces the second aryl

ring.
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Dehydration: Acid-catalyzed elimination yields the triarylethylene core. The bromine atom on

the ring allows for late-stage diversification, enabling the addition of polar side chains to tune

receptor binding affinity.

Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).

Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the phenolic ring.

Light sensitive.

Disposal: Halogenated organic waste. Do not mix with strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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